molecular formula C7H16N2 B079605 4-(Aminomethyl)cyclohexylamine CAS No. 13338-82-4

4-(Aminomethyl)cyclohexylamine

Cat. No. B079605
CAS RN: 13338-82-4
M. Wt: 128.22 g/mol
InChI Key: RRCZRUXYTNNVBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexylamine derivatives, including structures similar to 4-(Aminomethyl)cyclohexylamine, involves multicomponent reactions and organocatalytic processes. Cyclohexylamine has been utilized as an efficient organocatalyst for the synthesis of structurally diverse compounds under ambient temperature and solvent-free conditions (Mitragotri et al., 2023). Additionally, stereoselective synthesis methods have been developed for cyclopropylamine derivatives, highlighting the versatility of cyclohexylamine-based compounds in synthesizing complex structures (Sakae et al., 2014).

Scientific Research Applications

  • Antitumor activity: Platinum(II) complexes of 2-(aminomethyl)cyclohexylamine isomers demonstrate notable antitumor activity against leukemia P388. These complexes exhibit different structural configurations and interactions with DNA, influencing their efficacy (Noji, Okamoto, Kidani, & Tashiro, 1981).

  • Metabolism in animals and humans: Cyclohexylamine, including its derivatives, shows varied metabolic pathways in rats, guinea pigs, rabbits, and humans. Its metabolites, such as cyclohexanol and aminocyclohexanol, are excreted in urine in both free and conjugated forms (Renwick & Williams, 1972).

  • Chemical reactivity: Cyclohexylamine reacts differently with various chemicals to form distinct products, as seen in reactions with 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde. These reactions yield hydrogen-bonded sheets or dimers, depending on the aryl substituent (Orrego Hernandez, Portilla, Cobo, & Glidewell, 2015).

  • Synthesis of substituted cyclohexylamines: Phenols can be efficiently reduced to form substituted cyclohexylamines using sodium formate and Pd/C catalyst in water, a process which is sustainable and applicable in continuous-flow production (Jumde, Petricci, Petrucci, Santillo, Taddei, & Vaccaro, 2015).

  • Hydrodenitrogenation: The hydrodenitrogenation of cyclohexylamine over sulfided Ni–Mo/γ-Al2O3 catalysts involves β elimination mechanisms. This process is influenced by the stereochemical configuration of the amino group relative to β hydrogen atoms (Rota, Ranade, & Prins, 2001).

  • Occupational health safety: The maximum concentration of cyclohexylamine at workplaces has been re-evaluated, considering its potential health hazards. A 4-hour inhalation study with volunteers helped establish safe exposure levels (Hartwig, 2017).

  • Environmental degradation: Cyclohexylamine oxidase from Acinetobacter sp. YT-02 is involved in the degradation of cyclohexylamine, potentially useful in controlling environmental pollution caused by this chemical (Zhou, Han, Fang, Chen, Ning, Gan, & Yan, 2018).

  • Cytogenetic effects: Cyclohexylamine, a metabolite of cyclamate, has been shown to cause chromosomal breaks in rat spermatogonial and bone marrow cells, indicating potential genotoxic effects (Legator, Palmer, Green, & Petersen, 1969).

Safety And Hazards

4-(Aminomethyl)cyclohexylamine is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

properties

IUPAC Name

4-(aminomethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCZRUXYTNNVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332172
Record name 4-(Aminomethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)cyclohexylamine

CAS RN

13338-82-4
Record name 4-Aminocyclohexanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13338-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Aminomethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanemethanamine, 4-amino
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a flask similar to that used in Example 12, there were added 10.0 g (0.056 mole) of a mixture of (3-isocyanatocyclohexyl) methylisocyanate and (4-isocyanatocyclohexyl)methylisocyanate (obtained by phosgenation of a mixture of (3-aminocyclohexyl) methylamine and (4-aminocyclohexyl)methylamine; hereunder referred to as "ICMI") and 3.3 g of butyl acetate to dissolve the former in the latter and the temperature was adjusted to 25° C. with stirring in a nitrogen gas blanket. 0.4 g (3.2×10-4 mole) of a catalyst B (prepared in the same manner as in Example 12) was added thereto, then the flask was externally warmed or cooled to control the temperature of the solution to 60° C.
[Compound]
Name
mixture
Quantity
10 g
Type
reactant
Reaction Step One
Name
(3-isocyanatocyclohexyl) methylisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-isocyanatocyclohexyl)methylisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)cyclohexylamine
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4-(Aminomethyl)cyclohexylamine
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Citations

For This Compound
8
Citations
TJ Tucker, WC Lumma, AM Mulichak… - Journal of medicinal …, 1997 - ACS Publications
Thrombin is a trypsin-like serine protease that plays a critical role in the blood coagulation cascade. Thrombin is responsible for the final conversion of fibrinogen to fibrin and is the most …
Number of citations: 89 pubs.acs.org
F Giordanetto, L Knerr, A Wållberg - Expert opinion on therapeutic …, 2011 - Taylor & Francis
Importance of the field: T-type calcium channels are transmembrane proteins that regulate calcium entry in the cell in a voltage-dependent manner. Intracellular calcium levels are the …
Number of citations: 53 www.tandfonline.com
SF Brady, KJ Stauffer, WC Lumma… - Journal of medicinal …, 1998 - ACS Publications
Early studies in these laboratories of peptidomimetic structures containing a basic P 1 moiety led to the highly potent and selective thrombin inhibitors 2 (K i = 5.0 nM) and 3 (K i = 0.1 nM)…
Number of citations: 90 pubs.acs.org
TJ Tucker, WC Lumma, SD Lewis… - Journal of medicinal …, 1997 - ACS Publications
In an effort to prepare orally bioavailable analogs of our previously reported thrombin inhibitor 1, we have synthesized a series of compounds that utilize the unique amino acid d-…
Number of citations: 78 pubs.acs.org
MB Plewe, NV Sokolova, VR Gantla… - ACS medicinal …, 2020 - ACS Publications
We identified and explored the structure–activity-relationship (SAR) of an adamantane carboxamide chemical series of Ebola virus (EBOV) inhibitors. Selected analogs exhibited half-…
Number of citations: 7 pubs.acs.org
T Steinmetzer, M Batdorsdhjin… - Journal of enzyme …, 1999 - Taylor & Francis
A series of new analogs with modifications in the C-terminal residue were prepared based on the known thrombin inhibitor D-Phe-Pro-agmatine. These include several compounds alkyl…
Number of citations: 15 www.tandfonline.com
T Steinmetzer, J Sturzebecher - Current medicinal chemistry, 2004 - ingentaconnect.com
The trypsin-like serine protease thrombin is a multifunctional key enzyme at the final step of the coagulation cascade and is involved in the regulation of hemostasis and thrombosis. An …
Number of citations: 89 www.ingentaconnect.com
S Levesque, Y St-Denis, B Bachand, P Preville… - Bioorganic & medicinal …, 2001 - Elsevier
Peptidomimetic inhibitors of thrombin lacking the important Ser195–carbonyl interaction have been prepared. The binding energy lost after the removal of the activated carbonyl was …
Number of citations: 18 www.sciencedirect.com

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